molecular formula C20H18FN3O5 B2908042 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 941913-06-0

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B2908042
CAS No.: 941913-06-0
M. Wt: 399.378
InChI Key: SHGWGLMMXSRXFO-UHFFFAOYSA-N
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Description

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is an organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, an imidazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a diketone to form the imidazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation reaction to attach the propanoic acid group to the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-fluorophenyl)propanoic acid
  • 3-(2-Fluorophenyl)propionic acid
  • 3-Amino-3-(4-fluorophenyl)propionic acid

Uniqueness

Compared to similar compounds, 3-(1-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.

Properties

IUPAC Name

3-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5/c21-14-7-4-8-15(11-14)22-16(25)12-24-18(28)20(23-19(24)29,10-9-17(26)27)13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGWGLMMXSRXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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